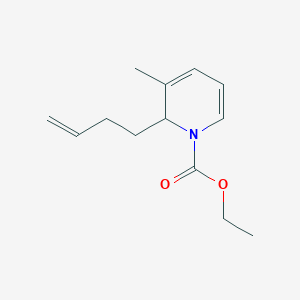![molecular formula C9H10Cl3F B14340030 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane CAS No. 94398-49-9](/img/structure/B14340030.png)
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-7-(trichloroethenyl)bicyclo[410]heptane is a bicyclic compound characterized by the presence of a fluorine atom and a trichloroethenyl group attached to a bicyclo[410]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane typically involves the electrophilic addition of a carbene to an alkene. One common method is the reaction of cyclohexene with chloroform in the presence of a strong base such as sodium hydroxide and a phase transfer catalyst like benzyl triethylammonium chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and optimized reaction conditions to achieve higher yields and purity. The process may also involve additional purification steps such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and trichloroethenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the trichloroethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, strong acids, and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with additional oxygen-containing groups.
Scientific Research Applications
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The fluorine and trichloroethenyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: A similar bicyclic compound with two chlorine atoms instead of the fluorine and trichloroethenyl groups.
Norcarane (Bicyclo[4.1.0]heptane): A simpler bicyclic compound without any halogen or trichloroethenyl substitutions.
Uniqueness
7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane is unique due to the presence of both fluorine and trichloroethenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94398-49-9 |
|---|---|
Molecular Formula |
C9H10Cl3F |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
7-fluoro-7-(1,2,2-trichloroethenyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H10Cl3F/c10-7(8(11)12)9(13)5-3-1-2-4-6(5)9/h5-6H,1-4H2 |
InChI Key |
WEWZALMULYQAOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2(C(=C(Cl)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



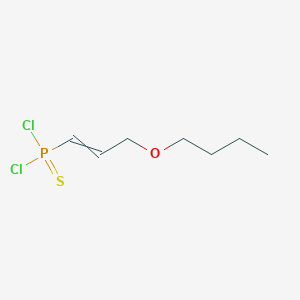
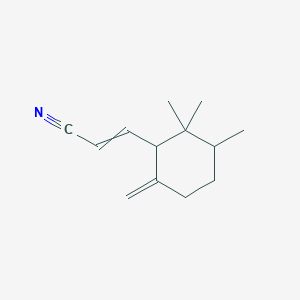
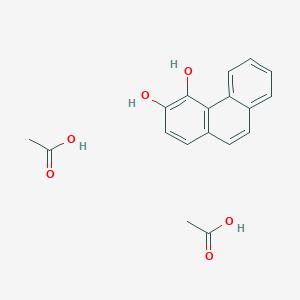
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)
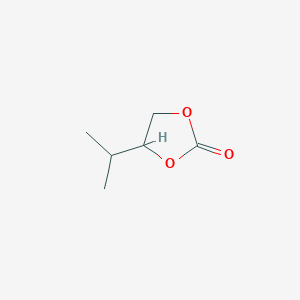
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)
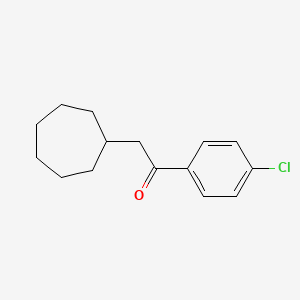
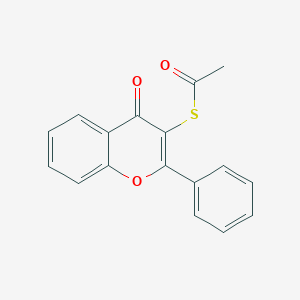

![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
